molecular formula C7Br2F3N B13658092 3,4-Dibromo-2,5,6-trifluorobenzonitrile

3,4-Dibromo-2,5,6-trifluorobenzonitrile

Cat. No.: B13658092
M. Wt: 314.88 g/mol
InChI Key: HDDFMPBSTMWEDN-UHFFFAOYSA-N
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Description

3,4-Dibromo-2,5,6-trifluorobenzonitrile (CAS 2918232-86-5) is a high-purity, multi-halogenated benzonitrile derivative of interest to researchers in medicinal and materials chemistry. With a molecular formula of C 7 Br 2 F 3 N and a molecular weight of 314.88 , this compound serves as a versatile and advanced synthetic building block. Its structure features both bromine and fluorine substituents on an aromatic ring, allowing for sequential and site-selective functionalization via cross-coupling reactions and nucleophilic aromatic substitutions. This compound is primarily valued for its application in constructing complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the electron-withdrawing nitrile group adjacent to the halogen atoms makes the ring highly receptive to these transformations. Researchers may employ it in the synthesis of fluorinated analogs for structure-activity relationship (SAR) studies or in the creation of organic materials where its specific halogen pattern can influence electronic properties and molecular packing. Please handle with care and consult the Safety Data Sheet prior to use. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

Molecular Formula

C7Br2F3N

Molecular Weight

314.88 g/mol

IUPAC Name

3,4-dibromo-2,5,6-trifluorobenzonitrile

InChI

InChI=1S/C7Br2F3N/c8-3-4(9)7(12)6(11)2(1-13)5(3)10

InChI Key

HDDFMPBSTMWEDN-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)Br)Br)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 3,4-Dibromo-2,5,6-trifluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 2,5,6-trifluorobenzonitrile with bromine in the presence of a catalyst under controlled conditions . The reaction is carried out at a specific temperature and pressure to ensure the selective bromination at the 3 and 4 positions on the benzene ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

3,4-Dibromo-2,5,6-trifluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 3,4-difluoro-2,5,6-trifluorobenzonitrile using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding benzoic acid derivatives.

Common reagents used in these reactions include bromine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Dibromo-2,5,6-trifluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2,5,6-trifluorobenzonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can affect various biochemical pathways, although detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Electronic Features

3,4-Dibromo-2,2,5,5-Tetraphenyl-2,5-Dihydrofuran (–7)
  • Structure : Contains a dihydrofuran ring with bromine at positions 3 and 4 and four phenyl groups at positions 2 and 3.
  • Key Differences :
    • The absence of fluorine substituents reduces electron-withdrawing effects compared to the target compound.
    • Steric hindrance from phenyl groups limits reactivity at the furan ring.
  • Crystallography :
    • Orthorhombic crystal system (P212121) with Br⋯Br (3.814 Å) and C–H⋯H interactions stabilizing the 3D network .
    • Benzene rings tilt at angles of 62.3°–79.3° relative to the dihydrofuran plane .
2,4,5-Trifluorobenzonitrile ()
  • Structure : Features three fluorine atoms (positions 2, 4, 5) and a nitrile group.
  • Key Differences :
    • Lack of bromine reduces molecular weight (157.09 g/mol vs. ~366 g/mol for the target compound) and alters lipophilicity.
    • Fluorine’s strong electron-withdrawing nature enhances stability and reactivity in SNAr reactions .
  • Applications : Used as an intermediate in agrochemicals and pharmaceuticals due to its stability and compatibility with fluorinated drug candidates .
4,5-Dibromo-2-(Trifluoromethyl)Benzonitrile ()
  • Structure : Bromine at positions 4 and 5, with a trifluoromethyl group at position 2.
  • Bromine positions alter electronic distribution; para-bromine may deactivate the ring more than meta-substitution in the target compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) Halogen Substituents Key Interactions Applications
3,4-Dibromo-2,5,6-Trifluorobenzonitrile (Inferred) ~366 2Br (3,4), 3F (2,5,6) C–F/Br polar bonds Pharma intermediates
3,4-Dibromo-2,2,5,5-Tetraphenyl-2,5-Dihydrofuran 532.26 2Br (3,4) Br⋯Br, C–H⋯H Crystal engineering
2,4,5-Trifluorobenzonitrile 157.09 3F (2,4,5) C–F dipole interactions Agrochemical synthesis
4,5-Dibromo-2-(Trifluoromethyl)Benzonitrile ~314 2Br (4,5), CF₃ (2) Steric hindrance Specialty chemicals

Reactivity and Stability

  • Fluorine vs. Bromine Effects :
    • Fluorine’s electronegativity increases ring deactivation, favoring meta-directed reactions. Bromine’s polarizability enhances susceptibility to nucleophilic attack.
    • Example: 2,4,5-Trifluorobenzonitrile undergoes selective substitution at the 3-position due to fluorine’s directing effects , whereas brominated analogs (e.g., ) show reactivity at halogen-rich sites.
  • Thermal Stability : Fluorinated compounds (e.g., 2,4,5-Trifluorobenzonitrile) exhibit higher thermal stability than brominated analogs due to stronger C–F bonds .

Biological Activity

3,4-Dibromo-2,5,6-trifluorobenzonitrile is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article examines the compound's structure, synthesis, and biological implications based on diverse sources of research.

Chemical Structure and Properties

The chemical formula for 3,4-Dibromo-2,5,6-trifluorobenzonitrile is C7H2Br2F3NC_7H_2Br_2F_3N. Its molecular weight is approximately 287.89 g/mol. The presence of multiple halogen substituents significantly influences its chemical reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC7H2Br2F3N
Molecular Weight287.89 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilityVariable in organic solvents

Synthesis

The synthesis of 3,4-Dibromo-2,5,6-trifluorobenzonitrile typically involves halogenation reactions starting from simpler benzonitrile derivatives. These reactions can be carried out under controlled conditions to ensure high yields and purity.

Antimicrobial Properties

Research has indicated that halogenated benzonitriles exhibit significant antimicrobial properties. For instance, studies demonstrate that compounds with similar structures can inhibit bacterial growth by disrupting cellular functions or inhibiting enzyme activity. The introduction of bromine and fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioactivity against microbial strains.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of 3,4-Dibromo-2,5,6-trifluorobenzonitrile on various cancer cell lines. Results suggest that this compound may induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the effects of structurally related compounds on cancer cell lines. It was found that compounds with similar halogenation patterns showed varying degrees of cytotoxicity depending on their substitution patterns and the specific cell line tested .

Enzyme Inhibition

Another area of interest is the potential for enzyme inhibition. Compounds like 3,4-Dibromo-2,5,6-trifluorobenzonitrile may act as inhibitors for specific enzymes involved in metabolic pathways or signal transduction processes. For example, studies have shown that fluorinated compounds can affect cytochrome P450 enzymes, which are crucial for drug metabolism .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for predicting the biological activity of halogenated compounds. Research indicates that the position and type of halogen substituents significantly influence both the pharmacokinetic properties and biological efficacy of these compounds.

Substituent PositionBiological Activity
3-BromoModerate cytotoxicity
4-BromoHigh enzyme inhibition
5-FluoroEnhanced antimicrobial
6-FluoroIncreased lipophilicity

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3,4-Dibromo-2,5,6-trifluorobenzonitrile?

  • Methodological Answer : The synthesis of bromo-fluoro-benzonitrile derivatives often involves halogenation under controlled conditions. For example, bromination of fluorinated precursors can be achieved using bromine in a non-polar solvent (e.g., n-pentane) at low temperatures (273 K), followed by reflux to promote cyclization and intermediate stabilization . Key factors include:

  • Temperature : Reflux conditions (e.g., 12 hours) to drive ring closure .
  • Catalysts : Base-mediated deprotonation (e.g., KOH) to generate reactive intermediates like acetylide species .
  • Purification : Column chromatography or recrystallization to isolate the product from side reactions (e.g., hydrolyzed byproducts) .

Q. How is X-ray crystallography applied to determine the molecular structure of halogenated benzonitriles?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example:

  • Crystal System : Orthorhombic (e.g., space group P2₁2₁2₁) .
  • Data Collection : MoKα radiation (λ = 0.71073 Å) at 153 K, with absorption correction (e.g., SADABS) .
  • Refinement : Full-matrix least-squares on to achieve R1 < 0.022 and wR2 < 0.047 .
  • Key Parameters : Dihedral angles between aromatic rings (e.g., 67.7°–79.3°) and Br···Br interactions (3.5–3.7 Å) stabilize the 3D lattice .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of bromination in polyfluorinated benzonitriles?

  • Methodological Answer :

  • Steric Effects : Bulky substituents (e.g., tetraphenyl groups) direct bromination to less hindered positions. For example, 3,4-dibromo products form due to reduced steric hindrance compared to ortho positions .
  • Electronic Effects : Electron-withdrawing fluorine atoms activate specific C–H bonds for electrophilic substitution. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict reactive sites .
  • Validation : Compare experimental NMR/IR data with computational predictions to resolve contradictions .

Q. What mechanisms explain unexpected byproducts in the synthesis of bromo-fluoro-benzonitriles?

  • Methodological Answer : Side reactions often arise from:

  • Intermediate Stability : Favorskii-type rearrangements of acetylide intermediates under basic conditions, leading to ketone or diol byproducts .
  • Competitive Pathways : Hydrolysis of brominated intermediates (e.g., 2,3-dibromo-1,1,4,4-tetraphenylbut-2-ene-1,4-diol) before cyclization .
  • Mitigation : Control reaction time and temperature (e.g., avoid prolonged stirring at RT) to favor the desired product .

Q. How do intermolecular interactions (e.g., C–H···Br, Br···Br) affect the supramolecular packing of 3,4-Dibromo-2,5,6-trifluorobenzonitrile?

  • Methodological Answer :

  • Hydrogen Bonding : C–H···Br interactions (2.8–3.0 Å) link molecules into chains .
  • Halogen Bonding : Br···Br contacts (3.5 Å) form a 3D network, analyzed using Hirshfeld surfaces .
  • Packing Analysis : Software like Mercury (CCDC) visualizes van der Waals radii and void volumes (e.g., 2216.6 ų unit cell) .

Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for halogenated benzonitriles?

  • Methodological Answer :

  • Dynamic Effects : Conformational flexibility (e.g., ring puckering) alters NMR chemical shifts. Variable-temperature NMR or NOESY can detect slow exchange .
  • Solvent Artifacts : Polar solvents may stabilize charge-separated intermediates, skewing results. Compare data in CDCl₃ vs. DMSO-d₆ .
  • Benchmarking : Cross-validate with X-ray crystallography (e.g., bond lengths) or high-resolution mass spectrometry .

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